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Compound Name: CGP-79807

CAS No.: 1229665-91-1

Cat. No.: B1668542 Get Quote

Executive Summary CGP-79807 is a potent, purine-based Cyclin-Dependent Kinase (CDK)

inhibitor, structurally related to CGP-74514 and Roscovitine (Seliciclib). While often cited for its

pan-CDK activity (particularly CDK1/cyclin B and CDK2/cyclin E), its utility as a chemical probe

depends entirely on validating its specificity within your specific biological model.

The primary challenge with purine-based inhibitors is isoform promiscuity (hitting multiple

CDKs) and potential off-target activity against structurally similar kinases (e.g., GSK3

, ERK). This guide outlines a rigorous, tiered validation protocol to distinguish on-target CDK
modulation from general cytotoxicity or off-target interference.

Part 1: The Target Landscape (Mechanism of Action)
CGP-79807 functions as a Type I ATP-competitive inhibitor. It binds to the deep ATP-binding

pocket of the CDK catalytic subunit. To validate its specificity, one must understand the phase-

specific checkpoints it disrupts:

G1/S Transition: Driven by CDK2/Cyclin E (and CDK4/6).[1] Inhibition here prevents DNA

replication licensing, leading to G1 arrest.

G2/M Transition: Driven by CDK1 (CDC2)/Cyclin B.[1] Inhibition here prevents mitotic entry,

leading to G2 arrest.
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Expert Insight: CGP-79807 typically exhibits a "pan-CDK" profile with a bias toward CDK1 and

CDK2. Unlike Palbociclib (which is highly selective for CDK4/6), CGP-79807 will often induce a

mixed phenotype depending on the concentration and the relative abundance of cyclins in your

cell line.
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Figure 1: Mechanism of Action. CGP-79807 targets the ATP cleft of both CDK1 and CDK2,

disrupting distinct phases of the cell cycle.

Part 2: Comparative Profiling
Before starting wet-lab work, benchmark CGP-79807 against alternative inhibitors to establish

expected potency ranges.

Table 1: Comparative Profile of CDK Inhibitors
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Feature CGP-79807
Roscovitine

(Seliciclib)
Palbociclib Flavopiridol

Primary Target
Pan-CDK

(CDK1, CDK2)

Pan-CDK

(CDK1, 2, 5, 7,

9)

Selective

CDK4/6

Pan-CDK

(Broad)

Chemical Class Purine Analog Purine Analog Pyridopyrimidine Flavonoid

Potency (IC50)
Low Nanomolar

(<50 nM)*

Micromolar

(~0.45 µM

CDK1)

Nanomolar (~11

nM CDK4)

Nanomolar (~40

nM CDK1)

Selectivity

Moderate

(Isoform

promiscuous)

Moderate High

Low (Hits

transcriptional

CDKs)

Primary Use
Research Tool

(Potent arrest)

Research/Clinica

l

Clinical (HR+

Breast Cancer)

Clinical/Researc

h

*Note: Potency values are context-dependent. CGP-79807 is generally considered more potent

than the parent compound CGP-74514.

Part 3: Experimental Validation Protocols
To claim specificity, you must demonstrate that the observed phenotype (e.g., cell death)

correlates with the inhibition of specific CDK substrates, not general toxicity.

Protocol A: Biochemical Selectivity (The "Gold Standard")
Goal: Determine the exact IC50 against a panel of kinases.

Assay Platform: Use a radiometric HotSpot™ assay or FRET-based assay (e.g.,

LanthaScreen).

Panel Selection:

Positive Targets: CDK1/CycB, CDK2/CycE, CDK2/CycA.

Isoform Controls: CDK4/CycD1, CDK6/CycD1 (to test G1 specificity).
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Off-Target Controls: GSK3

(common purine off-target), EGFR, MAPK1 (ERK2).

Execution: Run an 8-point dose-response curve (0.1 nM to 10 µM).

Success Criterion: >50-fold selectivity for CDKs over non-CDK kinases (e.g., EGFR).

Protocol B: Cellular Mechanism Validation (Western Blot)
Goal: Prove the compound hits the target inside the cell.

Materials:

Antibodies: Phospho-Rb (Ser807/811), Phospho-Histone H3 (Ser10), Total Rb, Total H3,

GAPDH.

Controls: DMSO (Negative), Nocodazole (Positive control for mitotic arrest - high pH3).

Workflow:

Synchronization (Critical): Serum-starve cells for 24 hours to synchronize in G0/G1, or use a

Double Thymidine block to synchronize at G1/S.

Release & Treat: Release cells into complete media containing CGP-79807 (at 1x, 5x, and

10x IC50) or Vehicle.

Timepoints: Harvest lysates at 12h (S-phase transit) and 24h (Mitosis).

Readout Interpretation:

CDK2 Inhibition: Loss of p-Rb (Ser807/811).[2] If p-Rb remains high, CDK2/4/6 are not

inhibited.

CDK1 Inhibition: Loss of p-Histone H3 (Ser10) compared to Nocodazole-treated cells.

Protocol C: Flow Cytometry Cell Cycle Analysis
Goal: Define the arrest point.
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Fixation: Fix cells in 70% ice-cold ethanol (dropwise while vortexing) for >2 hours.

Staining: Stain with Propidium Iodide (PI) + RNase A.

Analysis:

G1 Arrest: Indicates CDK4/6 or CDK2 inhibition.

G2/M Arrest: Indicates CDK1 inhibition.

Sub-G1: Indicates apoptosis (toxicity).

Specificity Check: If you see massive Sub-G1 without a prior accumulation in G1 or G2/M,

the compound is likely acting via general toxicity, not specific cell cycle blockade.
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Figure 2: Validation Workflow. A tiered approach moving from cell-free kinase specificity to

functional cellular readouts.

Part 4: Troubleshooting & Optimization
Solubility: Purine inhibitors are hydrophobic. Dissolve in 100% DMSO to create a 10 mM

stock. Avoid freeze-thaw cycles; aliquot into single-use vials stored at -20°C.

Timing: Apoptosis (Sub-G1) can mask cell cycle arrest. If you see >30% cell death, reduce

the concentration or shorten the incubation time (e.g., check at 12h instead of 24h).
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The "Purine Trap": Be aware that many purine analogs also inhibit transcriptional CDKs

(CDK7/9). If you see a rapid loss of total protein levels (e.g., Mcl-1 or Cyclin D1) before cell

cycle arrest, you may be inhibiting transcription (CDK9) rather than the cell cycle directly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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